Rifalogue is classified under the following categories:
The synthesis of Rifalogue typically involves semi-synthetic modifications of the natural rifamycin compounds. The most common method includes:
The synthetic pathway may include:
Rifalogue possesses a complex molecular structure characterized by a naphthalene ring fused with a pyridine moiety and several functional groups including hydroxyl and amide groups. This structure is crucial for its biological activity.
Rifalogue undergoes various chemical reactions, notably:
The reactivity profile is essential for developing analytical methods such as chemiluminescence-based sensors that utilize the redox properties of Rifalogue for quantification in biological samples.
Rifalogue exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase, thereby blocking RNA synthesis. This action leads to the cessation of protein synthesis and ultimately bacterial cell death.
Rifalogue has significant applications in:
The escalating crisis of antimicrobial resistance (AMR), particularly in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, has necessitated innovative antibiotic design strategies. Rifalogue (CBR-2092/TNP-2092/rifaquizinone) exemplifies a rationally engineered dual-pharmacophore antibiotic conjugating a rifamycin scaffold with a fluoroquinolone-like moiety through a stable covalent linker [6]. This design directly addresses the pharmacokinetic limitations of combination therapies, where disparities in drug half-lives, tissue distribution, and bioavailability can compromise efficacy and accelerate resistance [2] [6]. By tethering rifampin's RNA polymerase inhibition to the fluoroquinolone's DNA gyrase/topoisomerase IV blockade, Rifalogue functions as a single pharmacokinetic entity, ensuring synchronized delivery and synergistic target engagement [4] [6]. This evolutionary leap circumvents efflux-mediated resistance—a critical flaw in traditional fluoroquinolones—as the bulky hybrid molecule evades recognition by transporters like NorA, preserving activity against strains expressing fluoroquinolone efflux pumps [5] [6].
Rifalogue's simultaneous inhibition of transcription (via RNA polymerase) and DNA replication (via gyrase/topo IV) creates a lethal "dual-hit" mechanism. Time-kill studies against nongrowing S. aureus demonstrate significantly enhanced bactericidal effects compared to rifampin, ciprofloxacin, or their physical combination [6]. Crucially, Rifalogue maintains potent activity (MIC ≤1 µg/mL) against strains harboring mutations conferring resistance to rifampin (rpoB), fluoroquinolones (gyrA, grlA), or both [6]. This resilience stems from:
Table 1: Rifalogue's Chemical Identity and Key Properties
| Property | Value/Description | Source/Reference | 
|---|---|---|
| CAS Registry Number | 845625-44-7 | ChemicalBook [1] | 
| Systematic Name | Rifamycin VIII, 1',4-didehydro-1-deoxy-5'-[4-(dimethylamino)-1-piperidinyl]-1,4-dihydro-3'-hydroxy-1-oxo- | ChemicalBook [1] | 
| Synonyms | dmDNA31; Rifalogue; CBR-2092; TNP-2092; Rifaquizinone | [1] [6] | 
| Molecular Formula | C₅₀H₆₂N₄O₁₃ | ChemicalBook [1] | 
| Molecular Weight | 927.06 g/mol | ChemicalBook [1] | 
| Mechanism of Action | Dual inhibition of RNA polymerase & DNA gyrase/topo IV | Contagion Live [6] | 
| Primary Spectrum | Staphylococcus aureus (including MRSA, fluoroquinolone-R), Streptococcus spp., Biofilms | [4] [6] | 
Rifalogue (C₅₀H₆₂N₄O₁₃, MW 927.06 g/mol) integrates the complex macrocyclic ansamycin structure characteristic of rifamycins (specifically Rifamycin SV/VIII derivatives) with a piperidinyl-fluoroquinolone mimetic moiety [1] [6]. The strategic linkage preserves the critical pharmacophores: the ansa chain and naphthoquinone core essential for RNA polymerase binding and inhibition, and the piperazinyl/quinolone-like elements enabling gyrase interaction. This conjugation results in altered physicochemical properties compared to its parent compounds:
Recent advances leverage bacteriophage-derived proteins to overcome delivery challenges for complex antibiotics like Rifalogue. Receptor-binding proteins (RBPs) and cell-wall binding domains (CBDs) sourced from phages exhibit exceptional specificity and affinity for bacterial surface ligands [4]. Conjugating these proteins to nanocarriers (e.g., lipid-coated porous silica nanoparticles) creates targeted delivery systems for Rifalogue:
Table 2: Nanodelivery Systems for Hybrid Antibiotics like Rifalogue
| Nanocarrier Core | Targeting Module | Pathogen Target | Key Advantage | Efficacy Enhancement | |
|---|---|---|---|---|---|
| Urchin-like Porous Silica (UPSN) | K. pneumoniae Phage RBP | Carbapenem-Resistant K. pneumoniae (CRKP) | High biocompatibility & loading capacity (~60% w/w) | >16-fold reduction in bacterial load vs. free drug | |
| Lipid-coated UPSN | S. aureus Phage Endolysin CBD | MRSA | Specific binding to peptidoglycan; evades immune clearance | 32-fold dose reduction for equivalent killing | |
| Porous Silicon (pSiNP) | Engineered cyclic peptide (CARG) | S. aureus | pH stability; resistance to proteases | Enhanced biofilm penetration & intracellular delivery | [4] | 
Biofilm-associated infections, particularly on prosthetics, are notoriously resistant. Rifalogue exhibits superior biofilm penetration compared to its constituent drugs or their combination:
Rifalogue’s design directly counters key AMR pathways:
Table 3: Key Hybrid Antibiotics in Clinical Development
| Hybrid Antibiotic | Component Antibiotics | Key Target Pathogens | Developmental Stage | Unique Advantage | |
|---|---|---|---|---|---|
| Rifalogue (TNP-2092) | Rifamycin + Fluoroquinolone | MRSA, Biofilms, H. pylori | Phase 2 (PJI) | Overcomes fluoroquinolone efflux & target mutations; potent biofilm eradication | |
| TD-1792 (Cefilavancin) | Vancomycin + Cephalosporin | Gram-positive (incl. VISA/VRSA) | Phase 3 (ABSSSI) | Enhanced binding affinity to peptidoglycan precursors; synergistic dual cell wall inhibition | |
| DSTA4637S | Rifamycin derivative + Anti-S.aureus Thiomab | S. aureus (persistent bacteremia) | Phase 1 | Antibody-mediated delivery to intracellular reservoirs; linker cleavage by bacterial proteases | [2] [7] | 
| TNP-2198 | Rifamycin + Nitroimidazole | H. pylori, Anaerobes | Phase 1/2 | Dual targeting under both aerobic & anaerobic conditions; activity against metronidazole-R strains | [2] | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1